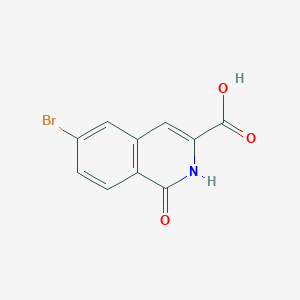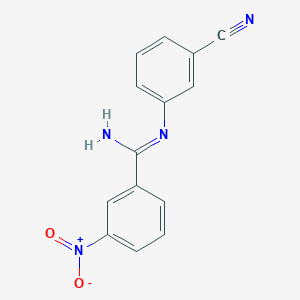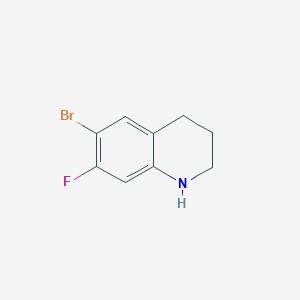
1-(furan-2-ylmethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(furan-2-ylmethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C24H22N2O2S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Research into structurally related derivatives, such as 1,2,3-diazaborine compounds, highlights the potential for antibacterial activities. These compounds have been synthesized and evaluated for their in vitro and in vivo antibacterial properties against organisms like Escherichia coli, with discussions on structure-activity relationships providing a foundation for future optimizations (Grassberger, Turnowsky, & Hildebrandt, 1984).
Cancer Research
Studies on quinazolinone derivatives and their alkylated products underline the significance of these molecules in cancer research. Their synthesis under ultrasonic irradiation has shown promising results, with DFT calculations and molecular docking studies suggesting potential interactions with cancer-related proteins, such as VEGFR-2. This work lays the groundwork for future structure-activity relationship (SAR) studies for cancer therapy optimization (Mohammed et al., 2021).
Photophysical Studies
The synthesis and study of dihydroquinazolinone derivatives have provided insights into their photophysical properties. These compounds exhibit significant changes in their photophysical behavior depending on the solvent polarity, which could have implications for their use in photodynamic therapy or as fluorescent markers in biological studies (Pannipara et al., 2017).
Computational and Theoretical Chemistry
The synthesis and characterization of compounds structurally related to the query compound have facilitated the exploration of their electronic effects via DFT studies. These investigations provide a deeper understanding of the structural and thermal parameters that influence the reactivity and stability of these molecules, which can be crucial in designing new materials or catalysts (Sun et al., 2021).
Synthesis Methodologies
Research on novel synthetic routes for creating complex quinazolinone and naphthoquinone derivatives reveals the versatility and potential applications of these compounds in organic synthesis. Innovative methodologies, such as the use of ultrasonic irradiation, have been developed to achieve higher yields and greener synthesis processes. These studies contribute to the broader field of synthetic chemistry by providing efficient pathways for the synthesis of potentially bioactive compounds (Mohammed et al., 2021).
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-(naphthalen-1-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c27-24-25-23(29-16-18-9-5-8-17-7-1-2-11-20(17)18)21-12-3-4-13-22(21)26(24)15-19-10-6-14-28-19/h1-2,5-11,14H,3-4,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQVUXSESZZRRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CO3)SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]thiophene-2-carboxylic acid](/img/structure/B2771751.png)


![1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2771756.png)
![1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane](/img/structure/B2771757.png)
![N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide](/img/structure/B2771760.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2771761.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2771762.png)
![1-[3-(2-Methylphenoxy)propyl]benzimidazole](/img/structure/B2771763.png)
![N-(4-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2771765.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771767.png)
